N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide)

Description

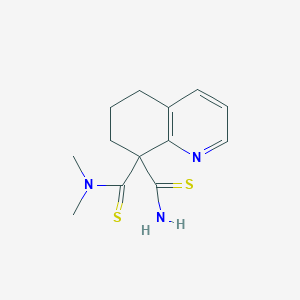

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) is a bis(carbothioamide) derivative featuring a partially hydrogenated quinoline backbone. The compound’s structure includes two dimethyl-substituted carbothioamide groups (-N-C(=S)-N(CH₃)₂) attached to the 8-position of the 6,7-dihydroquinoline scaffold. This configuration imparts unique electronic and steric properties, distinguishing it from simpler carbothioamide derivatives.

Properties

Molecular Formula |

C13H17N3S2 |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

8-N',8-N'-dimethyl-6,7-dihydro-5H-quinoline-8,8-dicarbothioamide |

InChI |

InChI=1S/C13H17N3S2/c1-16(2)12(18)13(11(14)17)7-3-5-9-6-4-8-15-10(9)13/h4,6,8H,3,5,7H2,1-2H3,(H2,14,17) |

InChI Key |

YJLGGFCMIVVEAW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)C1(CCCC2=C1N=CC=C2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Carbothioamide Formation: The bis(carbothioamide) groups can be introduced by reacting the quinoline derivative with thiourea under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA, leading to disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Target Compound | 6,7-Dihydroquinoline | N,N-Dimethyl carbothioamide | C=S, -N(CH₃)₂, aromatic ring |

| N,N′-Bis(4-Fluorophenyl) derivative | Hydrazine | 4-Fluorophenyl | C=S, -F, NH-NH |

| Pyrrolo-dipyrazole derivative | Pyrrolo-dipyrazole | 2-Hydroxyphenyl/3-Nitrophenyl | C=S, -OH, -NO₂ |

Biological Activity

N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of its action, supported by case studies and relevant research findings.

Synthesis of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide)

The synthesis of this compound typically involves the reaction of 6,7-dihydroquinoline derivatives with carbothioamide groups. The general synthetic route includes:

- Formation of the quinoline backbone : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of carbothioamide groups : The dimethylation and subsequent thiourea formation are critical steps to yield the final product.

The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research has indicated that N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) exhibits significant antimicrobial properties. In vitro studies show that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest in cancer cells.

- Apoptotic Pathways : The compound activates caspases and alters Bcl-2 family protein expressions, promoting programmed cell death.

A notable study reported that N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) reduced cell viability in human cancer cell lines by over 70% at concentrations around 25 µM after 48 hours of treatment.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of N,N-Dimethyl-6,7-dihydroquinoline-8,8(5H)-bis(carbothioamide) with various biological targets. The compound demonstrates a strong binding affinity to enzymes involved in cancer metabolism and microbial resistance mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Variations in substituents on the quinoline ring significantly affect its potency. For example:

| Substituent | Biological Activity | Reference |

|---|---|---|

| Dimethyl | High anticancer activity | |

| Ethyl | Moderate antimicrobial properties | |

| Chlorine | Enhanced binding to target enzymes |

Case Studies

- Case Study on Anticancer Efficacy : A study involved treating breast cancer cells with varying concentrations of the compound over different time periods. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers.

- Case Study on Antimicrobial Resistance : In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. The results showed a marked decrease in bacterial load in treated samples compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.